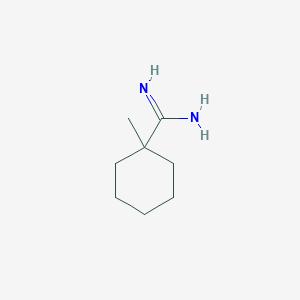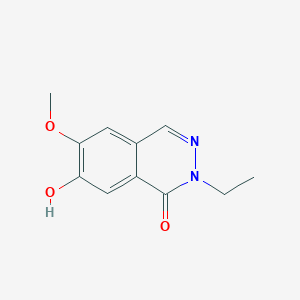
2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol This compound is known for its unique structure, which includes a phthalazinone core substituted with ethyl, hydroxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphthalic anhydride with hydrazine hydrate, followed by methylation and subsequent hydroxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.
Aplicaciones Científicas De Investigación
2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-6-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one
- 6-Methoxy-1,4-dimethylisoquinoline
- Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate
Uniqueness
2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern on the phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-ethyl-7-hydroxy-6-methoxyphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-11(15)8-5-9(14)10(16-2)4-7(8)6-12-13/h4-6,14H,3H2,1-2H3 |
Clave InChI |
CUMFWXXQNIWPSW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=CC(=C(C=C2C=N1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


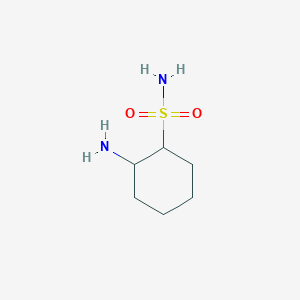

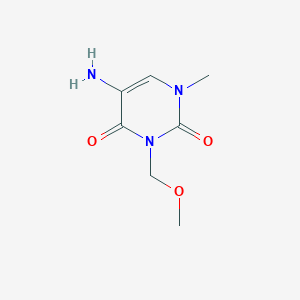
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
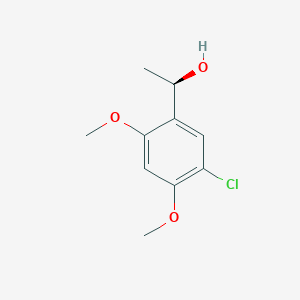

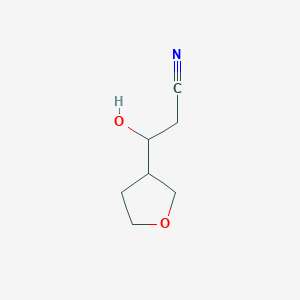
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
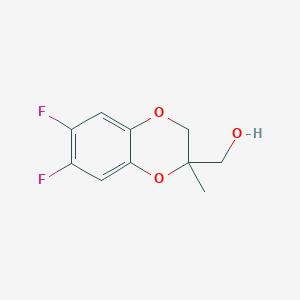
![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
